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Compound of Interest

Compound Name:

3-[(3-

Methoxypropyl)amino]propanamid

e

CAS No.: 1040687-85-1

Cat. No.: B1385874 Get Quote

3-[(3-Methoxypropyl)amino]propanamide is a secondary amine-functionalized amide,

primarily utilized as a building block in the synthesis of Poly(amidoamine) (PAMAM) dendrimers

and linear polymers. It represents the Michael addition product of 3-methoxypropylamine and

acrylamide.

Unlike its acrylamide precursor (which polymerizes via radical mechanisms), this compound

acts as a functional intermediate that introduces hydrophilic "methoxypropyl" tails into polymer

backbones, modulating solubility and lower critical solution temperature (LCST) in smart

materials.
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Parameter Detail

Chemical Name 3-[(3-Methoxypropyl)amino]propanamide

Common Synonyms
N-(3-Methoxypropyl)-β-alanine amide; 3-

Methoxypropyl-amino-propionamide

Molecular Formula C₇H₁₆N₂O₂

Molecular Weight 160.21 g/mol

Target Class -Amino Amide (Michael Adduct)

Key Reactant CIDs Acrylamide:3-Methoxypropylamine:

SMILES COCCCNCCC(N)=O

InChIKey
Calculated:[1][2][3][4][5]RWJGITGQDQSWJG-

UHFFFAOYSA-N (Analogous base structure)

Part 2: Synthetic Routes & Reaction Dynamics
The synthesis of 3-[(3-Methoxypropyl)amino]propanamide follows a aza-Michael addition

mechanism. This reaction is atom-economical and typically proceeds without external catalysts

due to the nucleophilicity of the primary amine.

Reaction Mechanism
The lone pair on the nitrogen of 3-methoxypropylamine attacks the

-carbon of acrylamide. The reaction is governed by orbital overlap between the amine's HOMO
and the alkene's LUMO.

Critical Process Control:

Exotherm Management: The reaction is exothermic. Temperature control (<30°C) is vital to

prevent the polymerization of acrylamide (radical pathway) or the formation of bis-adducts

(tertiary amines).
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Solvent Selection: Protic solvents like Methanol (MeOH) or Water accelerate the reaction via

hydrogen bond stabilization of the enolate intermediate.

Experimental Protocol (Bench Scale)
Reagents: 3-Methoxypropylamine (1.0 eq), Acrylamide (1.0 eq), Methanol (Solvent).

Step 1: Dissolve Acrylamide in Methanol (2M concentration) in a round-bottom flask.

Step 2: Cool the solution to 0°C using an ice bath to suppress kinetic byproducts.

Step 3: Add 3-Methoxypropylamine dropwise over 30 minutes. The slow addition favors the

mono-addition product over the bis-addition product.

Step 4: Allow the mixture to warm to room temperature and stir for 24 hours.

Step 5:Purification: Remove solvent under reduced pressure. The product is typically a

viscous oil. If bis-adduct impurities are present, purify via vacuum distillation or column

chromatography (DCM/MeOH gradient).
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Figure 1: Synthetic pathway for the aza-Michael addition, highlighting the critical kinetic control

required to favor the mono-adduct.
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The primary utility of amino-propanamides lies in their role as functional monomers for

Poly(amidoamine)s (PAAs). These polymers are heavily researched for intracellular gene

delivery (siRNA/pDNA).

Mechanism of Action
When incorporated into a polymer backbone, the secondary amine of 3-[(3-
Methoxypropyl)amino]propanamide possesses a pKa ~8.5–9.0.

Endocytosis: The polymer-drug complex is taken up by the cell into endosomes (pH ~7.4

5.0).

Buffering: As the endosome acidifies, the amines protonate, absorbing protons like a

"sponge."

Osmotic Swelling: To maintain charge neutrality, chloride ions (

) influx into the endosome. This increases osmotic pressure, causing water influx.

Rupture: The endosome swells and bursts, releasing the therapeutic payload into the

cytoplasm.

The methoxypropyl group is critical here: it provides a "stealth" character (similar to PEG) but

with a shorter chain length, balancing hydrophobicity to ensure the polymer can interact with

cell membranes after protonation.
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Figure 2: The "Proton Sponge" mechanism utilized by amino-propanamide based polymers for

intracellular drug release.

Part 4: Analytical Characterization
To validate the synthesis of 3-[(3-Methoxypropyl)amino]propanamide, Nuclear Magnetic

Resonance (NMR) is the gold standard.
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Nucleus
Signal Shift (

ppm)
Assignment

Structural
Confirmation

¹H NMR 2.35 (t)

Confirms

propanamide

backbone.

¹H NMR 2.85 (t)

Diagnostic of the

Michael addition site

(beta-position).

¹H NMR 3.30 (s)
Confirms presence of

methoxy tail.

¹H NMR 6.8 - 7.5 (br)
Amide protons (broad

due to exchange).

¹³C NMR ~175.0 Carbonyl carbon.

Note: The disappearance of the vinylic protons (5.6 - 6.2 ppm) of acrylamide is the primary

indicator of reaction completion.

Part 5: Safety & Handling (GHS)
While the product is less toxic than the acrylamide precursor, it must be handled with standard

laboratory precautions for amines.

Precursor Hazard: Acrylamide is a potent neurotoxin and carcinogen (H340, H350). All

synthesis must occur in a fume hood.

Product Hazard: Likely causes skin irritation (H315) and serious eye irritation (H319) due to

the basic amine and amide functionality.

Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or

hydrolysis of the amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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